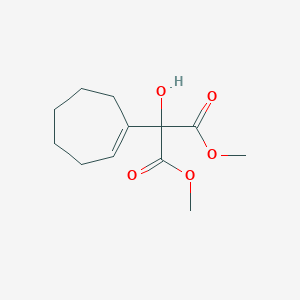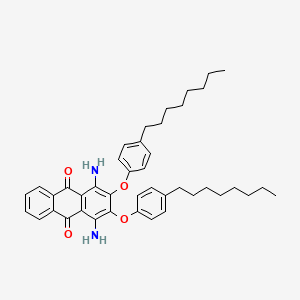
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthracenedione family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the anthracene-9,10-dione core, which undergoes substitution reactions to introduce the amino and octylphenoxy groups. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The anthracenedione core can be reduced to form hydroxyanthracene derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon or copper(I) iodide in the presence of ligands.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyanthracene derivatives, and various substituted anthracenediones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: Investigated for its potential as an anticancer agent, given its structural similarity to other anthracenedione-based drugs.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential application as an anticancer agent. The compound can also inhibit specific enzymes, contributing to its antimicrobial and antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anthracenedione-based anticancer drug.
Ametantrone: Another anthracenedione derivative with anticancer properties.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: A structurally similar compound used in organic electronics.
Uniqueness
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
89868-52-0 |
|---|---|
Fórmula molecular |
C42H50N2O4 |
Peso molecular |
646.9 g/mol |
Nombre IUPAC |
1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H50N2O4/c1-3-5-7-9-11-13-17-29-21-25-31(26-22-29)47-41-37(43)35-36(40(46)34-20-16-15-19-33(34)39(35)45)38(44)42(41)48-32-27-23-30(24-28-32)18-14-12-10-8-6-4-2/h15-16,19-28H,3-14,17-18,43-44H2,1-2H3 |
Clave InChI |
MBVCVSMRIJKRFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=C(C=C4)CCCCCCCC)N)C(=O)C5=CC=CC=C5C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


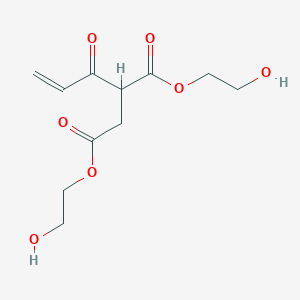
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)

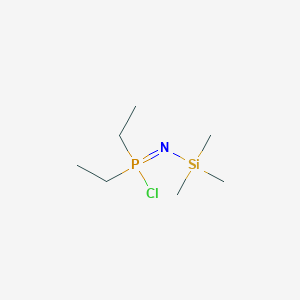
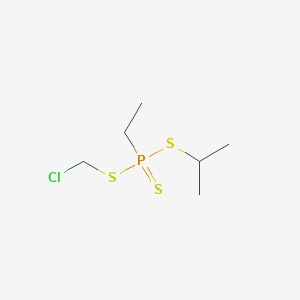
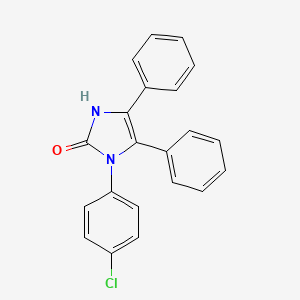
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)

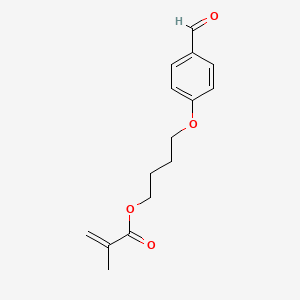

![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)

![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
